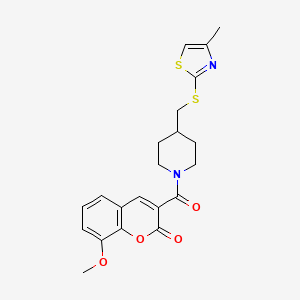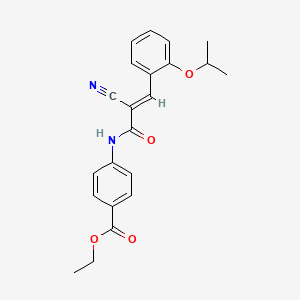
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (CH2=CHCONH2), an isopropoxyphenyl group, and a benzoate ester group (C6H5COO-). The “(E)” in its name indicates that it has a specific geometric isomerism, with the highest-priority groups on each carbon of the double bond being on opposite sides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The molecule would likely have regions of polarity due to the presence of the cyano, acrylamido, and benzoate groups, which could affect its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by the polar groups it contains. Its melting and boiling points would depend on factors like the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate Applications
Neutron Capture Therapy: (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate, due to its boronic ester component, may be considered for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells through the capture of neutrons by boron atoms, which are then incorporated into a compound that is preferentially taken up by malignant cells .
Drug Delivery Systems: The compound’s structural features could be exploited in drug delivery systems . Boronic esters are known for their potential in creating prodrugs that release active agents in response to specific triggers such as changes in pH or the presence of particular enzymes .
Hydrolysis Studies: Scientific research often investigates the hydrolysis susceptibility of compounds like (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate. Understanding the hydrolysis behavior at physiological pH can inform the stability and viability of such compounds in biological systems .
Organic Synthesis Building Blocks: This compound could serve as a building block in organic synthesis , particularly in reactions that require the introduction of a boronic ester group. Such building blocks are valuable for various organic transformations, including coupling reactions .
Protodeboronation Research: The compound’s boronic ester group makes it a candidate for protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from the molecule, which can be essential in multi-step synthetic pathways .
Radical Chemistry: In the realm of radical chemistry , (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate could be involved in radical transformations. These reactions are crucial for creating complex molecules and can lead to the discovery of new synthetic methods .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as boronic esters, are often used in organic synthesis .
Mode of Action
The compound’s mode of action involves a radical approach, which is utilized in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the protodeboronation of alkyl boronic esters . This process is a valuable transformation in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It is known that similar compounds, such as boronic esters, are generally environmentally benign .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, boronic acids and their esters, which are similar to this compound, are only marginally stable in water . Therefore, the compound’s action may be influenced by the presence of water or other environmental conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUDYKVKVPTQX-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)
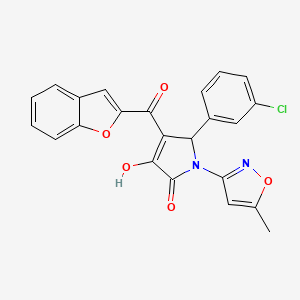
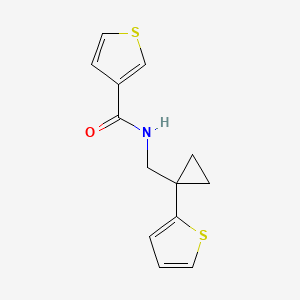

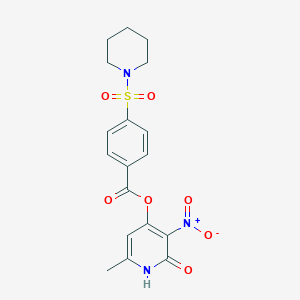
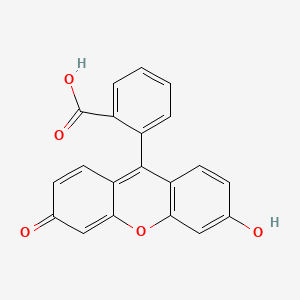
![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)
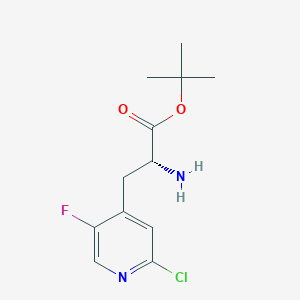
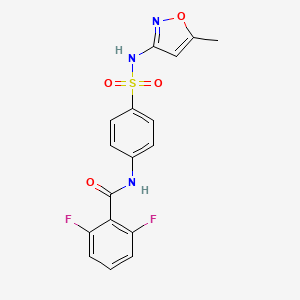
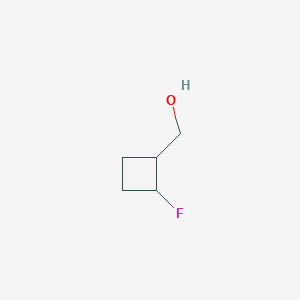
![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)
